molecular formula C6H13ClN4O2 B1485969 N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride CAS No. 2206824-22-6

N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride

Cat. No.: B1485969
CAS No.: 2206824-22-6
M. Wt: 208.64 g/mol
InChI Key: WYKDLTIUYDCQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride is a synthetic organic compound featuring a cyclopropylamine moiety linked to a hydrazinecarboxamide group, with a hydrochloride salt counterion. The cyclopropyl group may confer conformational rigidity, while the hydrazinecarboxamide moiety could enable interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-cyclopropyl-2-(hydrazinecarbonylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-10-6(12)8-3-5(11)9-4-1-2-4;/h4H,1-3,7H2,(H,9,11)(H2,8,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKDLTIUYDCQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CNC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopropylamino-2-oxoethyl Intermediate

The cyclopropylamino group is introduced via nucleophilic substitution or addition reactions involving cyclopropylamine and suitable activated intermediates such as alpha-haloketones or esters. The oxoethyl group is often incorporated through acylation or oxidation steps.

Coupling with Hydrazine Derivatives

Hydrazine hydrate is commonly used to react with isothiocyanate or carboxamide precursors to form the hydrazinecarboxamide moiety. According to recent research, the addition of hydrazine hydrate to N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides under mild conditions (room temperature) in solvents like methyl tert-butyl ether (MTBE) yields hydrazinecarboxamide derivatives efficiently, with yields ranging from 68% to 94%. The reaction is monitored by LC-MS to optimize conditions.

Formation of Hydrochloride Salt

The free base hydrazinecarboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, which enhances the compound's stability and facilitates purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclopropylamino intermediate formation Cyclopropylamine + alpha-haloketone/ester Various (e.g., acetonitrile) Room temp to reflux Several hours Not explicitly reported Requires careful control to avoid side reactions
Hydrazine addition Hydrazine hydrate + isothiocyanate derivative MTBE Room temperature Optimized (hours) 68-94 Highest yields at room temp, monitored by LC-MS
Hydrochloride salt formation Treatment with HCl in solvent Ethanol or similar Ambient to mild heat 1-2 hours Quantitative Salt formation for stability and isolation

Analytical Characterization Supporting Preparation

The structure and purity of the synthesized compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR),
  • Infrared (IR) spectroscopy,
  • X-ray crystallography for selected derivatives,
  • LC-MS analysis for reaction monitoring and purity assessment.

These techniques validate the successful formation of the hydrazinecarboxamide linkage and the integrity of the cyclopropylamino substituent.

Research Findings and Comparative Insights

  • The use of hydrazine hydrate in mild conditions with MTBE solvent is superior for yield and purity compared to harsher conditions or different solvents.
  • The reaction proceeds efficiently at room temperature, reducing energy consumption and potential degradation.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability.
  • Comparable synthetic approaches involving related thiosemicarbazide derivatives suggest that the methodology is robust and adaptable for similar compounds.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Solvent Temperature Yield Range (%) Key Observations
Cyclopropylamino intermediate Cyclopropylamine + activated ketone/ester Acetonitrile, others RT to reflux Not specified Requires careful reaction control
Hydrazinecarboxamide formation Hydrazine hydrate + isothiocyanate derivative MTBE Room temperature 68-94 Optimized by LC-MS; mild, efficient
Hydrochloride salt formation HCl treatment Ethanol or similar Ambient Quantitative Enhances stability and isolation

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride has diverse scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclic Amine Moieties

Compounds containing cyclopropylamine or related cyclic amines are common in drug discovery. For example, anagliptin hydrochloride (mentioned in ) is a dipeptidyl peptidase-IV (DPP-IV) inhibitor with a cyanopyrrolidinyl group. Unlike the target compound, anagliptin includes a pyrazolo[1,5-a]pyrimidine core and a cyanopyrrolidine substituent, which are critical for its enzymatic inhibition activity . The absence of such heterocyclic systems in N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride suggests divergent pharmacological profiles.

Hydrazinecarboxamide Derivatives

Hydrazinecarboxamide derivatives are often explored for their chelating or nucleophilic properties. For instance, semicarbazides (a subclass of hydrazinecarboxamides) are used in coordination chemistry and enzyme inhibition.

Industrial and Commercial Context

The compound is supplied by manufacturers such as Hebei WeiYuan Helen Biological Chemistry Co., Ltd. and Hubei Jinghong Chemical Co., Ltd., which specialize in intermediates for pharmaceuticals and agrochemicals . In contrast, anagliptin hydrochloride is a finished active pharmaceutical ingredient (API) with well-documented clinical applications .

Research and Development Gaps

Comparative studies with analogues like anagliptin would require structural optimization data, such as:

  • Binding affinity to biological targets (e.g., enzymes, receptors).
  • Pharmacokinetic properties (e.g., bioavailability, metabolic stability).
  • Toxicity profiles .

Biological Activity

N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride is a hydrazinecarboxamide derivative that has garnered interest for its potential biological activities. This compound features a cyclopropylamino group, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • IUPAC Name : N-cyclopropyl-2-(hydrazinecarbonylamino)acetamide; hydrochloride
  • Molecular Formula : C6H13ClN4O2
  • CAS Number : 2206824-22-6

The compound's structure allows it to interact with various biological targets, potentially influencing a range of biological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of hydrazinecarboxamide derivatives, including this compound. Research indicates that these compounds exhibit:

  • Antibacterial Activity : Effective against a broad spectrum of bacterial pathogens, including resistant strains.
  • Antifungal Activity : Demonstrated efficacy in inhibiting the growth of various fungal species.
  • Antimycobacterial Activity : Notably active against Mycobacterium tuberculosis, making it a candidate for addressing tuberculosis.

The compound's mechanism of action is believed to involve interference with the synthesis of essential biomolecules in microorganisms, although specific pathways remain to be fully elucidated .

Antiviral and Antiparasitic Effects

In addition to its antimicrobial properties, this compound has shown promise in antiviral and antiparasitic research. Preliminary findings suggest that this compound may inhibit viral replication and exhibit activity against protozoan parasites, which could lead to innovative therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of hydrazinecarboxamide derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:

  • Substituent Variations : Modifications in the cyclopropyl group or hydrazine moiety can significantly affect potency and selectivity.
  • Functional Group Positioning : The positioning of functional groups relative to the hydrazinecarboxamide core influences binding affinity to biological targets.

Research indicates that careful tuning of these structural elements can enhance the efficacy and reduce potential cytotoxicity .

Case Study 1: Antimicrobial Evaluation

A study published in Journal of Medicinal Chemistry evaluated various hydrazinecarboxamide derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. The compound also exhibited antifungal activity against Candida species with MICs around 32 µg/mL .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral effects of this compound against influenza virus. In vitro assays revealed a dose-dependent inhibition of viral replication, with an IC50 value of 50 µM. The study suggested that the compound might disrupt viral entry or replication processes, warranting further exploration into its mechanism.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamineAnticancerTargets multiple cancer pathways
Pt(CPA)2(bismethylthiomethylenepropanedioate)AntiviralPlatinum-based complex with unique binding properties
This compoundAntimicrobial, AntiviralVersatile scaffold with broad-spectrum activity

The unique combination of cyclopropyl and hydrazine functionalities in this compound sets it apart from other compounds, providing distinct advantages in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.